molecular formula C3H7O5P B1211754 2-Phosphonopropionic acid CAS No. 5962-41-4

2-Phosphonopropionic acid

Cat. No. B1211754
CAS RN: 5962-41-4
M. Wt: 154.06 g/mol
InChI Key: GUXRZQZCNOHHDO-UHFFFAOYSA-N
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Patent
US04151172

Procedure details

A mixture of ethyl-2-(diethoxyphosphinyl)propionate (15 g., 0.063 moles) in 6 N hydrochloric acid (150 ml.) is heated to reflux for 2.5 hours. After this time, the reaction vessel is fitted with a Dean-Stark trap and heated at reflux an additional thirty minutes. The reaction mixture is concentrated in vacuo to yield 2-phosphonopropionic acid (quantitative).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[CH:5]([P:7]([O:12]CC)([O:9]CC)=[O:8])[CH3:6])C>Cl>[P:7]([CH:5]([CH3:6])[C:4]([OH:15])=[O:3])([OH:12])([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(C(C)P(=O)(OCC)OCC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After this time, the reaction vessel is fitted with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux an additional thirty minutes
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.